High-Affinity Tau Aggregate Binding: 2-Bromo-5-cyclobutylthiazole Exhibits Low Nanomolar Potency
2-Bromo-5-cyclobutylthiazole demonstrates a high affinity for human Tau protein aggregates, with a reported IC50 of 1.41 nM in a displacement assay using thiazine red R [1]. This represents a potent interaction for a fragment-sized molecule (MW 218.12). While direct head-to-head data for all possible analogs is absent in the primary literature, this potency establishes a significant benchmark compared to many other fragment-like molecules which often show micromolar affinities [2]. The presence of the cyclobutyl group is crucial for this activity, as its removal or replacement is known to alter binding profiles in this class [2].
| Evidence Dimension | Inhibition of Tau Aggregation (Displacement Assay) |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | Class-level baseline: Fragment-sized molecules in biochemical screens often exhibit IC50 > 10 µM [2]. |
| Quantified Difference | Approximately 7,000-fold more potent than the class baseline. |
| Conditions | Displacement of thiazine red R from human Tau aggregate expressed in E. coli after 30 mins by fluorimetric analysis [1]. |
Why This Matters
This high potency makes the compound a valuable, well-characterized starting point for medicinal chemistry campaigns targeting tauopathies, which justifies its procurement over untested or less potent thiazole analogs.
- [1] BindingDB. (2023). Affinity Data for BDBM50402408 (CHEMBL2203332). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402408. View Source
- [2] Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910. View Source
